N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name)
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Overview
Description
N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichlorobenzylidene group, a hydrazino group, and a naphthyloxy group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) typically involves multiple steps. One common synthetic route includes the condensation of 2,3-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a suitable acylating agent, such as acetic anhydride, to introduce the acetamide group. The final step involves the coupling of the naphthyloxy group to the acetamide derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene and naphthyloxy groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2,3-dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
- N-(2-(2-(2,3-dichlorobenzylidene)hydrazino)-2-oxoethyl)decanamide
- N-{1-[2-(2,3-dichlorobenzylidene)hydrazino]-1-oxo-2-propanyl}-2-(2-naphthyloxy)acetamide
Uniqueness
N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19Cl2N3O3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[(2-naphthalen-2-yloxyacetyl)amino]propanamide |
InChI |
InChI=1S/C22H19Cl2N3O3/c1-14(22(29)27-25-12-17-7-4-8-19(23)21(17)24)26-20(28)13-30-18-10-9-15-5-2-3-6-16(15)11-18/h2-12,14H,13H2,1H3,(H,26,28)(H,27,29)/b25-12+ |
InChI Key |
MRUGUCZPQZIHBC-BRJLIKDPSA-N |
SMILES |
CC(C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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